molecular formula C24H24N6O B10933244 3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1005613-83-1

3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933244
CAS No.: 1005613-83-1
M. Wt: 412.5 g/mol
InChI Key: OFFWWEFUKIIBRT-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes cyclopropyl, pyrazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple stepsThe final step involves the formation of the carboxamide linkage .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its combination of cyclopropyl, pyrazole, and pyridine rings, along with the phenyl and carboxamide groups.

Properties

CAS No.

1005613-83-1

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[(1-methylpyrazol-4-yl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N6O/c1-29-14-15(13-26-29)12-25-24(31)19-11-20(16-7-8-16)27-23-21(19)22(17-9-10-17)28-30(23)18-5-3-2-4-6-18/h2-6,11,13-14,16-17H,7-10,12H2,1H3,(H,25,31)

InChI Key

OFFWWEFUKIIBRT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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